KV1.5 Potassium Channel Blocking Activity Relative to Class Baseline
The compound is explicitly designed and claimed as a KV1.5 potassium channel blocker within a patent family that demonstrates the class's ability to inhibit the ultra-rapidly activating delayed rectifier potassium current (IKur) in the human atrium [1]. While the patent asserts utility for treating atrial arrhythmias, specific IC50 values for this exact compound against KV1.5 or selectivity data versus other cardiac ion channels (e.g., hERG/KV11.1) are not disclosed in the publicly available patent text or subsequent primary literature accessible for this guide. The differentiation is therefore class-level: the unique combination of a (furan-3-yl)thiophen-2-yl tail and a thiophen-2-yl cyclopentanecarboxamide head is designed to confer specific IKur blocking properties distinct from other analogs in the genus [1].
| Evidence Dimension | KV1.5 Ion Channel Inhibition |
|---|---|
| Target Compound Data | Functional KV1.5 blockade (exact IC50 not publicly available) |
| Comparator Or Baseline | Other arylated furan-/thiophenecarboxamide analogs within the patent family (e.g., compounds with alternative aryl substitutions on the cyclopentane ring or different heterocyclic linkers) [1] |
| Quantified Difference | Not quantifiable for this exact compound due to lack of disclosed data; class-level differentiation is structural |
| Conditions | Patent examples describe general in vitro electrophysiological assays for KV1.5 channel current inhibition, with specific protocols for measuring IKur block in human atrial myocytes or recombinant cell lines |
Why This Matters
Procurement of a specific KV1.5-targeted analog ensures consistency in target engagement experiments, as minor structural changes can alter ion channel selectivity and potency.
- [1] BR0116084A - Arylated furanecarboxylic and thiophenecarboxylic acid amides with potassium channel blocking effect. Google Patents. View Source
